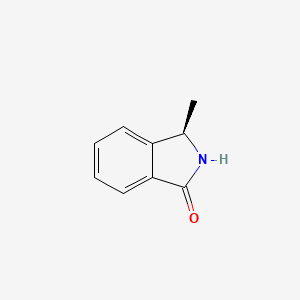

(R)-3-Methylisoindolin-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPWIDIVQOFLQS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131615-22-0 | |

| Record name | 3-Methyl-1-isoindolinone, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131615220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-ISOINDOLINONE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X2M6E4W4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Characterization Techniques for Stereochemical and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of a compound's molecular formula. For derivatives of 3-methylisoindolin-1-one (B3054530), HRMS is used to verify that the synthesized product has the correct atomic makeup. The experimentally measured mass is compared to the theoretically calculated mass for the expected formula.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 3-(2-Hydroxyethyl)-3-methylisoindolin-1-one | C₁₁H₁₄NO₂ | 192.1000 | 192.1019 | ias.ac.in |

| N-methoxy-2-(methyl-d₃)benzamide derivative | C₁₀H₁₃NO₂ | 180.0916 | 180.0924 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. For 3-methylisoindolin-1-one and its derivatives, the IR spectrum provides clear evidence for key structural features. The most prominent absorption bands are typically the carbonyl (C=O) stretch of the lactam ring and the N-H stretch (for N-unsubstituted derivatives).

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |

| N-H | Stretch | 3445 - 3135 |

| C=O (Amide I) | Stretch | 1720 - 1678 |

| Aromatic C=C | Stretch | 1612 - 1600 |

Data compiled from various isoindolinone derivatives. rsc.orgias.ac.inwiley-vch.de

The presence of a strong absorption band in the 1678-1720 cm⁻¹ region is definitive proof of the carbonyl group, while a band in the 3135-3445 cm⁻¹ range confirms the N-H bond of the lactam. rsc.orgias.ac.in

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the purity of a chiral compound. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The determination of enantiomeric excess (e.e.), a measure of the optical purity, is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

The selection of the appropriate chiral column and mobile phase is critical for achieving effective separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for a wide range of chiral compounds. The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol, is optimized to ensure adequate resolution of the enantiomeric peaks. rsc.org A UV detector is often employed for quantification, set at a wavelength where the compound exhibits strong absorbance. uma.es

The enantiomeric excess is a crucial parameter, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. heraldopenaccess.us For a sample of (R)-3-Methylisoindolin-1-one, the goal is to demonstrate a high percentage of the R-enantiomer with minimal presence of its S-counterpart.

Below is an illustrative data table representing typical results from a chiral HPLC analysis for determining the enantiomeric excess of 3-Methylisoindolin-1-one.

| Parameter | Value |

| Chromatographic System | |

| Chiral Column | Chiralcel® OD-H |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Times | |

| This compound | 11.3 min |

| (S)-3-Methylisoindolin-1-one | 14.8 min |

| Quantification | |

| Peak Area (R-enantiomer) | 99.5% |

| Peak Area (S-enantiomer) | 0.5% |

| Calculated Result | |

| Enantiomeric Excess (e.e.) | 99.0% |

This table is illustrative and represents typical data obtained from such an analysis.

X-ray Crystallography for Absolute Configuration Determination

While chiral HPLC can determine enantiomeric purity, single-crystal X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netnih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule. springernature.com

To determine the absolute configuration, the analysis relies on the phenomenon of anomalous dispersion (or anomalous scattering). mit.edu This effect occurs when the X-ray wavelength used is near the absorption edge of a heavier atom within the crystal. It causes small but measurable differences between the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl vs. -h-k-l). By analyzing these differences, the absolute stereochemistry can be established. mit.edu The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. mit.edu

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, the diffraction data would provide the definitive proof of the 'R' configuration at the C3 position.

The table below summarizes the kind of crystallographic data that would be obtained to confirm the absolute configuration of this compound.

| Parameter | Description | Typical Value |

| Crystal Data | ||

| Chemical Formula | C₉H₉NO | - |

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ (non-centrosymmetric) | - |

| Data Collection | ||

| Radiation | Cu Kα (λ = 1.54178 Å) | - |

| Temperature | 100 K | - |

| Structure Refinement | ||

| Flack Parameter | A parameter to determine absolute structure | 0.02(3) |

| Conclusion | ||

| Absolute Configuration | Confirmed configuration at the stereocenter | R |

This table is illustrative, outlining the expected parameters from an X-ray crystallographic analysis.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. pressbooks.pub This phenomenon is measured using an instrument called a polarimeter. libretexts.org Enantiomers rotate light by equal magnitudes but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). pressbooks.pub

The measured rotation, known as the observed rotation (α), depends on several factors, including the compound's concentration, the path length of the sample tube, the temperature, and the wavelength of the light. masterorganicchemistry.com To standardize this measurement, the specific rotation [α] is calculated. It is an intensive property characteristic of a particular chiral compound under defined conditions. wikipedia.org The standard wavelength used for this measurement is typically the D-line of a sodium lamp (589 nm). libretexts.org

The specific rotation of an enantiomerically pure sample of this compound would be a characteristic value. This value can be used to confirm the identity and assess the optical purity of a sample by comparing its observed rotation to the known specific rotation of the pure enantiomer. wikipedia.org

The standard reporting format for specific rotation is shown in the table below.

| Parameter | Value |

| Specific Rotation [α] | [Value]° (e.g., +45.5°) |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl₃) |

This table illustrates the standardized format for reporting specific rotation data.

Computational and Theoretical Studies of R 3 Methylisoindolin 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoindolinone derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov

Molecular Geometry and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, can predict bond lengths, bond angles, and dihedral angles of (R)-3-Methylisoindolin-1-one with high accuracy. nih.gov These calculations help in understanding the molecule's three-dimensional structure. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key parameter in determining molecular reactivity. mdpi.com

Vibrational Analysis: Theoretical vibrational spectra can be calculated using DFT. These calculated spectra can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups. nih.gov For instance, the characteristic C=O stretching frequency of the lactam ring in this compound can be accurately predicted.

Reactivity Descriptors: DFT can also be used to calculate various reactivity descriptors, such as Fukui functions and condensed local softness, which help in predicting the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govscispace.com This is particularly useful in understanding the regioselectivity of reactions involving the isoindolinone scaffold.

Below is a hypothetical table of DFT-calculated parameters for this compound, illustrating the type of data generated from such studies.

| Parameter | Calculated Value | Method |

| Total Energy | [Value] Hartree | B3LYP/6-31G(d) |

| HOMO Energy | [Value] eV | B3LYP/6-31G(d) |

| LUMO Energy | [Value] eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | [Value] eV | B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |

| C=O Stretch Freq. | [Value] cm⁻¹ | B3LYP/6-31G(d) |

Mechanism Elucidation of Asymmetric Reactions

Computational studies are pivotal in elucidating the mechanisms of asymmetric reactions that lead to the synthesis of chiral molecules like this compound. By modeling the reaction pathways, transition states, and intermediates, researchers can understand the origins of enantioselectivity.

Transition State Modeling: For asymmetric syntheses, such as those employing chiral catalysts, DFT calculations can be used to model the transition states of the competing reaction pathways leading to the (R) and (S) enantiomers. organic-chemistry.org The difference in the activation energies of these transition states determines the enantiomeric excess of the product. A lower activation energy for the transition state leading to the (R)-enantiomer would explain the stereochemical outcome of the reaction.

Reaction Pathways: Cascade reactions, which are often used for the efficient synthesis of complex molecules like isoindolinones, can be mechanistically complex. acs.org DFT studies can help to map out the entire reaction coordinate, identifying key intermediates and transition states. For example, in the synthesis of 3-substituted isoindolinones, a proposed mechanism might involve a nucleophilic addition followed by cyclization and rearrangement. acs.orgnih.gov Computational modeling can validate such proposed mechanisms and provide a detailed energetic profile of the reaction.

The following table outlines the energetic data that could be obtained from a DFT study on a hypothetical asymmetric synthesis of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State to (R)-intermediate | +15.2 |

| 3 | (R)-Intermediate | -5.6 |

| 4 | Transition State to (S)-intermediate | +17.8 |

| 5 | (S)-Intermediate | -4.9 |

| 6 | Transition State to (R)-product | +10.1 |

| 7 | This compound | -20.3 |

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies.

For this compound, the flexibility of the five-membered lactam ring and the orientation of the methyl group at the C3 position are of interest. Computational methods, including both quantum mechanics and molecular mechanics, can be used to explore the potential energy surface of the molecule. researchgate.net

Potential Energy Surface Scanning: By systematically rotating the rotatable bonds, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to stable conformers. For a related compound, 2,2′-methylenebis(isoindoline-1,3-dione), computational studies have identified different stable conformations and calculated their relative energies. nih.gov A similar approach can be applied to this compound to understand its conformational preferences.

The results of a conformational analysis can be summarized in a table like the one below.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | [Angle] | 0.00 | [Value] |

| 2 | [Angle] | 1.25 | [Value] |

| 3 | [Angle] | 2.50 | [Value] |

Molecular Docking and Computer-Aided Drug Design

The isoindolin-1-one (B1195906) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This is a cornerstone of computer-aided drug design (CADD). nih.govnih.govresearchgate.netdrpress.orgresearchgate.net

Binding Pose Prediction: For this compound, molecular docking can be used to predict its binding mode within the active site of a target protein. nih.govresearchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. atlantis-press.com

Structure-Activity Relationship (SAR) Studies: Docking studies on a series of isoindolinone derivatives can help to rationalize their structure-activity relationships. nih.gov By comparing the binding modes and scores of different analogs, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. This information can then be used to design new compounds with improved potency and selectivity. nih.gov For example, docking studies have been performed on isoindolinone derivatives as inhibitors of PI3Kγ, revealing key interactions within the enzyme's active site. nih.gov

A typical output from a molecular docking study is presented in the table below.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| This compound | [Protein Name] | -8.5 | TYR234, LYS89, VAL120 |

| Analog A | [Protein Name] | -9.2 | TYR234, LYS89, ASP201 |

| Analog B | [Protein Name] | -7.8 | LYS89, VAL120 |

Computational Approaches for Scaffold Analysis in Medicinal Chemistry

The isoindolin-1-one core is a versatile scaffold for the development of new therapeutic agents. nih.govresearchgate.net Computational methods are employed to analyze and exploit the properties of this scaffold in medicinal chemistry.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on a set of active compounds containing the isoindolinone scaffold, a pharmacophore model can be generated. This model can then be used to screen large compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For isoindolinone derivatives, 2D or 3D QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models can guide the optimization of lead compounds by identifying the physicochemical properties that are most important for activity.

Scaffold Hopping: Computational techniques can also be used for scaffold hopping, which involves searching for new molecular scaffolds that can mimic the biological activity of the isoindolinone core. This can lead to the discovery of novel classes of compounds with different intellectual property profiles.

Applications and Pharmacological Relevance of R 3 Methylisoindolin 1 One and Its Derivatives

Medicinal Chemistry Scaffolds and Drug Discovery

The isoindolin-1-one (B1195906) core is a foundational structure in the design of new pharmaceutical agents. myskinrecipes.com Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. This scaffold is present in several clinically approved drugs and numerous compounds under investigation. mdpi.com The adaptability of the isoindolinone ring system allows for systematic modifications, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. nih.gov

The introduction of a methyl group into a drug candidate can lead to a surprisingly significant improvement in its biological activity, a phenomenon often termed the "magic methyl effect". juniperpublishers.comjuniperpublishers.com This small structural modification can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov More than two-thirds of the top 200 small-molecule drugs contain at least one methyl group, highlighting its importance in drug design. juniperpublishers.com

The benefits of methylation can arise from several factors:

Increased Binding Affinity and Potency: A strategically placed methyl group can fit into a hydrophobic pocket of a target protein, displacing water molecules and increasing binding affinity. juniperpublishers.com This can lead to a substantial boost in potency; in some cases, a single methyl group has resulted in a greater than 100-fold improvement in activity. nih.gov

Enhanced Metabolic Stability: Methyl groups can be introduced to block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life. juniperpublishers.com

Conformational Effects: The addition of a methyl group can restrict the rotation of bonds within a molecule, locking it into a more biologically active conformation. juniperpublishers.comnih.gov This pre-organization for target binding can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

In the context of (R)-3-Methylisoindolin-1-one, the methyl group at the 3-position creates a stereocenter, which is crucial for enantioselective interactions with chiral biological targets like receptors. researchgate.net This specific modification is a key strategy in optimizing the properties of drug candidates based on the isoindolinone scaffold. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. limu.edu.lynih.gov By systematically modifying a lead compound and evaluating the pharmacological effects of these changes, researchers can identify the key chemical features, or pharmacophore, required for the desired biological response. limu.edu.ly

For the isoindolin-1-one scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets. nih.gov Research has shown that the type and position of substituents on the isoindolinone core are critical for activity. For example, in the development of anticancer agents, SAR analysis revealed that the isoindolinone core itself is essential for the antiproliferative effect. researchgate.net Modifications at different positions have been shown to significantly impact efficacy and target specificity. nih.gov These studies guide the rational design of new analogs with improved potency, selectivity, and reduced side effects. limu.edu.ly

| Compound Series | Modification | Impact on Activity |

| Anticancer Agents | Isoindolinone core | Essential for antiproliferative effect researchgate.net |

| sGC Inhibitors | Fluoro or cyano substitution at ortho position of 1-N-benzyl ring | Led to better inhibitory activity nih.gov |

| sGC Inhibitors | Substitution at meta or para position of 1-N-benzyl ring | Reduced inhibitory activity nih.gov |

| Antifungal Agents | Electron-withdrawing groups on coumarin moiety | Increased antifungal activity mdpi.com |

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original biological activity. This technique is valuable for discovering new classes of compounds with potentially improved properties, such as better pharmacokinetics, novel intellectual property, or different side-effect profiles.

The isoindolin-1-one scaffold can be considered a bioisostere for other heterocyclic structures. For instance, the isoindolinone and isoquinolinone scaffolds can be interchanged in a scaffold hopping approach. nih.gov These two structures can align well in three-dimensional space, suggesting they might bind to the same receptor site in a similar manner while possessing different physicochemical properties. nih.gov This allows for the design of novel analogs that maintain the essential pharmacophoric features for biological activity but have a distinct chemical backbone. nih.gov

Pharmacological Activities of Isoindolin-1-one Derivatives

Derivatives of isoindolin-1-one have demonstrated a broad spectrum of pharmacological activities due to their ability to interact with various biological systems. mdpi.comnih.gov The structural versatility of this scaffold has enabled its development for targets within the central nervous system and beyond. nih.govnih.gov

Certain isoindolinone derivatives have been identified as potent anxiolytic agents, primarily through their action as benzodiazepine-receptor agonists. nih.gov One notable example is Pazinaclone, an isoindolinone derivative that has been studied for the treatment of anxiety. nih.gov The anxiolytic-like effects of such compounds are often evaluated in preclinical models like the elevated plus-maze test, which assesses anxiety-related behaviors in rodents. researchgate.net In these tests, effective anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze. researchgate.netnih.gov The activity of these compounds underscores the potential of the isoindolinone scaffold in developing new therapies for anxiety disorders.

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target in the research of central nervous system disorders. mdpi.com It is expressed in brain regions associated with cognition and emotion, such as the prefrontal cortex. nih.gov A series of isoindolinone enantiomers have been discovered that exhibit high affinity for the dopamine D4 receptor. nih.gov

Specifically, research led to the identification of (S)-PD172938, a 3-substituted isoindolinone derivative, as a potent and selective dopamine D4 ligand. nih.gov Structure-activity relationship studies revealed that the stereochemistry at the 3-position of the isoindolinone ring is critical for D4 receptor affinity. The (S)-enantiomer of certain derivatives was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of the specific three-dimensional arrangement for receptor binding. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Dopamine D4 receptor antagonist-1 | Human Dopamine D4.2 | 9.0 medchemexpress.com |

| (S)-PD172938 | Dopamine D4 | Potent Ligand nih.gov |

| Various Atypical Antipsychotics | Rat Dopamine D4 | > 100 nih.gov |

| Various Typical Antipsychotics | Rat Dopamine D4 | < 20 nih.gov |

Anticancer and Antitumor Properties

Derivatives of the isoindolin-1-one core have demonstrated significant potential as anticancer and antitumor agents. Research has focused on synthesizing and evaluating various analogues for their cytotoxic effects against a range of human cancer cell lines.

A library of 46 multisubstituted 3-methyleneisoindolin-1-ones was synthesized and evaluated for antiproliferative activity against human breast cancer (MCF-7), lung cancer (A-549), and glioblastoma (U-373 MG) cell lines. researchgate.net Two of the compounds in this library exhibited significant activity against the MCF-7 cell line, with GI50 values below 10 μM. researchgate.net The anticancer activity of these compounds is thought to stem from their interaction with protein kinase drug targets. researchgate.net

Further studies on isoindolinone derivatives have identified compounds with potent activity against various cancer cell lines. For instance, a ferrocene-substituted isoindolinone derivative proved to be a powerful anticancer agent with IC50 values of 1.0 µM and 1.5 µM against A549 and MCF-7 cell lines, respectively. nih.govbeilstein-journals.org In another study, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate demonstrated notable antitumor activity against the HepG2 human liver cancer cell line with an IC50 of 5.89 µM. researchgate.netnih.gov

The mechanism of action for some of these derivatives involves the induction of apoptosis and necrosis in cancer cells. One study investigating N-substituted isoindoline-1,3-dione derivatives found that 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was particularly effective at inhibiting the viability of Raji and K562 blood cancer cell lines. preprints.org

The table below summarizes the anticancer activity of selected isoindolin-1-one derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| 3-Methyleneisoindolin-1-one analogues (2 compounds) | MCF-7 (Breast Cancer) | < 10 μM | researchgate.net |

| Ferrocene-substituted isoindolinone (11h) | A549 (Lung Cancer) | 1.0 µM | nih.govbeilstein-journals.org |

| Ferrocene-substituted isoindolinone (11h) | MCF-7 (Breast Cancer) | 1.5 µM | nih.govbeilstein-journals.org |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver Cancer) | 5.89 µM | researchgate.netnih.gov |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood Cancer) | 0.26 μg/mL | preprints.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood Cancer) | 3.81 μg/mL | preprints.org |

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target for the treatment of infections caused by Helicobacter pylori, which can lead to gastritis and peptic ulcers. Isoindolin-1-one derivatives have emerged as effective urease inhibitors.

In one study, a series of 2,3-disubstituted isoindolin-1-ones were synthesized and evaluated for their ability to inhibit Jack bean urease. researchgate.net All sixteen of the synthesized derivatives displayed urease inhibitory activity. researchgate.net Notably, one compound (5c) was found to be the most potent, with an IC50 value of 10.07 ± 0.28 µM. This was more than twice as potent as the standard inhibitor thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and ten times more potent than hydroxyurea (IC50 = 100.00 ± 0.02 µM). researchgate.net

Another study focused on isoindolin-1-ones fused with barbiturates. These hybrid molecules were designed as novel urease inhibitors and demonstrated high inhibitory activity, with IC50 values ranging from 0.82 to 1.85 μM. researchgate.netmdpi.com All compounds in this series were more potent than the standard inhibitor, thiourea. beilstein-journals.org The most active compound in this series (5b) had an IC50 of 0.82 ± 0.03 μM. beilstein-journals.org Molecular docking studies suggest that these compounds interact with key residues and nickel ions within the active site of the urease enzyme. nih.gov

The table below presents the urease inhibitory activity of selected isoindolin-1-one derivatives.

| Compound/Derivative | Target | Activity (IC50) | Reference |

| 2,3-Disubstituted isoindolin-1-one (5c) | Jack bean urease | 10.07 ± 0.28 µM | researchgate.net |

| Isoindolin-1-one fused with barbiturate (5b) | Jack bean urease | 0.82 ± 0.03 μM | beilstein-journals.org |

| Thiourea (Standard) | Jack bean urease | 22.01 ± 0.10 µM | researchgate.net |

| Hydroxyurea (Standard) | Jack bean urease | 100.00 ± 0.02 µM | researchgate.net |

Sedative-Hypnotic Agents

The isoindolin-1-one skeleton has been utilized in the development of novel water-soluble sedative-hypnotic agents for intravenous administration. Researchers have synthesized and evaluated a large number of derivatives to identify compounds with potent hypnotic effects, good water solubility, and a favorable safety profile. researchgate.net

A study involving approximately 170 derivatives identified a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs with significant sedative-hypnotic activity. researchgate.net Four specific compounds from this series, designated as 3(-), 5(-), 27(-), and 47(-) [JM-1232(-)], were particularly potent. researchgate.netnih.gov

These compounds demonstrated low hypnotic doses (HD50) and high lethal doses (LD50) in mice, resulting in wide therapeutic indexes (LD50/HD50), which indicates a large margin of safety. researchgate.net Compound 47(-) [JM-1232(-)] was identified as a promising candidate for further clinical development. researchgate.net

The table below details the sedative-hypnotic activity of these promising isoindolin-1-one derivatives.

| Compound | Hypnotic Dose (HD50) in mice (mg/kg) | Lethal Dose (LD50) in mice (mg/kg) | Therapeutic Index (LD50/HD50) | Reference |

| 3(-) | 2.35 | 88.67 | 37.73 | researchgate.net |

| 5(-) | 1.90 | 64.69 | 34.05 | researchgate.net |

| 27(-) | 2.17 | >120 | >55.30 | researchgate.net |

| 47(-) [JM-1232(-)] | 3.12 | >120 | >38.46 | researchgate.net |

Antimicrobial and Anti-parasitical Activities

Isoindolin-1-one derivatives have been shown to possess a broad spectrum of antimicrobial and anti-parasitical activities.

In a study evaluating novel isoindolinone derivatives, one compound (2f) demonstrated a more potent and broader spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, when compared to other synthesized compounds. researchgate.net Another study on isoindolin-1-one-3-phosphonates also reported significant antimicrobial activity. nih.gov Compound 4a from this series was the most active against Micrococcus luteus, Listeria monocytogenes, and Candida albicans, with inhibition zones of 35 mm, 22 mm, and 38 mm, respectively. nih.gov

The anti-parasitical potential of these compounds has also been investigated. The isoindolin-1-one-3-phosphonates were tested against Leishmania major promastigotes and amastigotes, as well as Toxoplasma gondii. nih.gov Compounds 4a and 4b were the most effective against both forms of L. major, with EC50 values of less than 1 µM. nih.gov Furthermore, a study on methylene (B1212753) isoindolinone compounds revealed strong antileishmanial activity against both amastigotes and promastigotes of L. major. nih.gov Several of these compounds also exhibited potent activity against T. gondii. nih.gov

The table below summarizes the antimicrobial and anti-parasitical activities of selected isoindolin-1-one derivatives.

| Compound/Derivative | Organism | Activity | Reference |

| Isoindolin-1-one-3-phosphonate (4a) | Micrococcus luteus | 35 mm inhibition zone | nih.gov |

| Isoindolin-1-one-3-phosphonate (4a) | Listeria monocytogenes | 22 mm inhibition zone | nih.gov |

| Isoindolin-1-one-3-phosphonate (4a) | Candida albicans | 38 mm inhibition zone | nih.gov |

| Isoindolin-1-one-3-phosphonates (4a, 4b) | Leishmania major | EC50 < 1 µM | nih.gov |

| Methylene isoindolinone (5a, 5d, 5e) | Leishmania major amastigotes | IC50 < 0.4 µM mL⁻¹ | nih.gov |

| Methylene isoindolinone (2c, 2d, 2f, 3h) | Leishmania major promastigotes | IC50 < 0.4 µM mL⁻¹ | nih.gov |

| Methylene isoindolinone (2c, 2e, 2h, 5d) | Toxoplasma gondii | < 2.1 µM mL⁻¹ | nih.gov |

Sodium Channel Modulator Activities

Voltage-gated sodium channels, particularly the Na(V)1.7 subtype, are crucial mediators of pain sensation, making them attractive targets for the development of new analgesics. A novel series of Na(V)1.7 inhibitors based on the 3-oxoisoindoline-1-carboxamide core has been developed and characterized. nih.gov

These compounds act as potent, state-dependent blockers of the Na(V)1.7 channel. nih.gov Through extensive optimization of their structure-activity relationships, several oxoisoindoline carboxamides were identified that showed significant potency for Na(V)1.7 and selectivity over the cardiac sodium channel, Na(V)1.5, with some compounds demonstrating over 100-fold selectivity. nih.gov This selectivity is a combination of subtype and state-dependent interactions. nih.gov

Selected compounds from this series, namely 16A and 26B, exhibited concentration-dependent efficacy in preclinical behavioral models of pain. nih.gov Another compound, 28, showed concentration-dependent inhibition of nerve injury-induced ectopic firing in an ex vivo dorsal root ganglion preparation from rats with spared nerve injury. nih.gov These findings suggest that oxoisoindoline carboxamides are a valuable class of compounds for further investigation as potential pain therapeutics. nih.gov

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The isoindoline (B1297411) and dioxoisoindoline scaffolds are being investigated as potential therapeutic agents for these conditions due to their observed effects on the central nervous system. hilarispublisher.com

A study focused on designing and evaluating a series of isoindoline derivatives for their selectivity towards the dopamine D2 receptor, a target in Parkinson's disease, and dioxoisoindoline derivatives as potential inhibitors of acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment. hilarispublisher.com

In silico analysis indicated that both classes of compounds possess favorable characteristics as potential drugs. hilarispublisher.com Subsequent in vivo evaluation of an isoindoline derivative (Ia1) in a mouse model of Parkinson's disease (MPTP model) demonstrated an effect on motor activity. hilarispublisher.com Additionally, a dioxoisoindoline derivative (Da1) was tested in vitro and showed the ability to inhibit acetylcholinesterase. hilarispublisher.com These preliminary results are encouraging and support further investigation into these scaffolds for the development of new treatments for neurodegenerative diseases. hilarispublisher.com

Bioactive Natural Products Containing Isoindolin-1-one Core

The isoindolin-1-one framework is a core component of a wide variety of naturally occurring compounds that exhibit diverse and potent biological activities. researchgate.netnih.gov These natural products have been isolated from various sources, including plants, fungi, and marine organisms.

Examples of bioactive natural products featuring the isoindolin-1-one core include:

Chilenine : A natural product with recognized pharmacological relevance. nih.gov

Corollosporine derivatives : These compounds are known for their antibacterial properties. nih.gov

Aristoyagonine : The only known naturally occurring cularine alkaloid that contains an isoindolinone moiety. beilstein-journals.org A synthetic derivative, aristocularine, has shown cytotoxic activities. beilstein-journals.org

Stachybotrylactams : A class of isoindolinone-containing natural products isolated from Stachybotrys species, which act as antagonists of endothelin and have strong immunosuppressant activities. beilstein-journals.org

Muironolide A : A unique natural product isolated from the marine sponge Phorbas sp., which contains a hexahydro-1H-isoindolinone-triketide and exhibits antifungal activity. beilstein-journals.org

Paxilline-type indole diterpenes : A large group of fungal metabolites, first characterized by the crystallographic study of paxilline, that possess a unique indoloterpenoid motif. nih.gov

Asperdione A : A natural product that contains the isoindolin-1-one scaffold.

These natural compounds serve as important lead structures in drug discovery, and their diverse biological activities underscore the therapeutic potential of the isoindolin-1-one core. researchgate.netresearchgate.net

Lennoxamine and Other Alkaloids

The isoindolinone structural motif is the core of numerous naturally occurring alkaloids, a class of compounds known for a wide range of pharmacological properties. nih.gov Alkaloids such as Lennoxamine, Nuevamine, and Chilenine feature this heterocyclic system. nih.gov The synthesis of these complex polycyclic structures often requires strategic approaches to control stereochemistry, highlighting the importance of chiral precursors.

While specific total syntheses of Lennoxamine detailed in the literature have employed various strategies, such as radical cascades and palladium-catalyzed domino reactions, the fundamental isoindolinone core remains the central feature of the molecule. researchgate.net The development of enantioselective routes to these natural products is a key area of research. Chiral building blocks possessing the isoindolinone core, such as this compound, represent valuable starting points or intermediates for the asymmetric synthesis of these and other structurally related alkaloids. The presence of a predefined stereocenter at the C-3 position can significantly simplify the synthetic pathway to the desired enantiomerically pure final product.

Pazinaclone and PD-172938 Analogs

This compound and its enantiomer serve as key structural units for developing synthetic derivatives that are analogs of known pharmacologically active agents, such as Pazinaclone and PD-172938. The introduction of a methyl group at the C-3 position of the isoindolinone core can significantly influence the potency and selectivity of these compounds, a concept often referred to as the "magic methyl" effect. nih.gov

Pazinaclone Analogs: Pazinaclone is an anxiolytic and sedative drug from the cyclopyrrolone family that acts as a partial agonist at GABA-A benzodiazepine receptors. wikipedia.orgmedkoo.com Research has focused on synthesizing novel analogs to explore new structure-activity relationships. In one study, a 3-methyl analog of Pazinaclone was synthesized. mdpi.com The synthesis involved several steps, culminating in a key palladium-catalyzed Buchwald–Hartwig reaction to couple the methylated isoindolinone core with 1,8-dichloronaphthiridine. mdpi.com

PD-172938 Analogs: (S)-PD-172938 is known as a potent ligand for the dopamine D₄ receptor, with the (S)-enantiomer showing superior biological activity. nih.govmdpi.com The dopamine D₄ receptor is a target for antipsychotic medications. nih.gov The synthesis of novel 3-methylated analogs of (S)-PD-172938 has been achieved to investigate how this structural modification affects receptor binding and function. An efficient asymmetric synthesis was developed to produce the highly enantioenriched 3-methylated analog of (S)-PD-172938. mdpi.comnih.gov This process utilized an organocatalytic asymmetric phase transfer catalysis cascade reaction, achieving the target product with high enantiopurity. nih.govmdpi.com

The table below summarizes the synthetic approaches for these novel 3-methylated analogs.

| Target Compound | Parent Compound | Pharmacological Class | Key Synthetic Highlights | Overall Yield | Enantiomeric Excess (ee) |

| 3-Methyl-Pazinaclone | Pazinaclone | Anxiolytic (GABA-A Receptor Agonist) | Racemic synthesis in five steps; utilized a palladium-catalyzed Buchwald–Hartwig reaction. mdpi.com | 39% | Not Applicable (Racemic) |

| 3-Methyl-(S)-PD172938 | (S)-PD172938 | Dopamine D₄ Ligand | Asymmetric synthesis in eight steps; employed an asymmetric phase transfer catalysis cascade process. nih.govmdpi.com | ~30% | 94% |

These synthetic achievements are of particular interest to medicinal chemistry, as the introduction of a methyl group is a valuable strategy in the rational design of new and potentially more effective bioactive compounds. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 3-substituted isoindolinones is a critical area of research, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. acs.org Future efforts are expected to focus on creating more efficient, selective, and sustainable methods for synthesizing (R)-3-Methylisoindolin-1-one and its analogs.

Key research avenues include:

Catalytic Asymmetric Synthesis : While early methods relied on the resolution of racemic mixtures or the use of chiral auxiliaries, recent advancements have shifted towards catalytic approaches. chim.itresearchgate.netnih.gov There is a continuing need for the development of new chiral metal catalysts (e.g., Rhodium-based) and organocatalysts that can provide high yields and enantioselectivities under mild conditions. researchgate.netnih.govrsc.org The development of cascade or domino reactions, which allow for the construction of complex molecules in a single step, is a particularly promising strategy for improving synthetic efficiency. acs.orgnih.gov

Novel Reaction Pathways : Exploration of new synthetic strategies, such as the asymmetric alkylation of chiral N-tert-butylsulfinyl-isoindolinones or Pd-catalyzed dicarbofunctionalization of enamides, can provide access to a wider range of 3-substituted isoindolinones with high stereocontrol. acs.orgrsc.org These methods offer versatile platforms for introducing diverse functional groups at the C-3 position.

Enantioselective Organocatalysis : The use of small organic molecules as catalysts (organocatalysts) has emerged as a powerful tool in asymmetric synthesis. mdpi.com Future research will likely focus on designing new bifunctional organocatalysts, such as Takemoto's catalyst, to achieve even higher levels of enantioselectivity in the synthesis of chiral isoindolinones. acs.org

Exploration of Diverse Biological Activities

The isoindolinone core is a versatile scaffold found in compounds with a broad spectrum of biological activities. researchgate.netmdpi.com While some activities are known, a comprehensive exploration of the therapeutic potential of this compound is an important future direction.

Potential areas for investigation include:

Anticancer Activity : Derivatives of isoindolinone have shown promise as anticancer agents. nih.govdoaj.orgoncowitan.com Future studies should evaluate the efficacy of this compound and related compounds against a wide range of cancer cell lines and investigate their mechanisms of action, which could involve targeting protein kinases. nih.gov

Antimicrobial and Antioxidant Properties : Research has indicated that isoindolinone derivatives can possess significant antioxidant and antimicrobial properties. nih.govderpharmachemica.com Further investigation could lead to the development of multi-target therapeutic agents that can address conditions involving oxidative stress and microbial infections. nih.gov

Neurological and Inflammatory Disorders : The isoindolinone structure is present in compounds with antipsychotic and anti-inflammatory effects. researchgate.net Exploring the activity of this compound in models of neurological and inflammatory diseases could uncover new therapeutic applications.

Advanced Computational Modeling for Drug Design

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov Applying these techniques to this compound can accelerate the development of new drug candidates.

Future computational studies should focus on:

Structure-Activity Relationship (SAR) Studies : Using techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), researchers can build models that correlate the structural features of isoindolinone derivatives with their biological activity. mdpi.com These models can guide the design of new analogs with improved potency.

Molecular Docking and Dynamics : Molecular docking simulations can predict how this compound and its derivatives bind to specific biological targets, such as enzymes or receptors. nih.govbeilstein-journals.orgnih.gov Subsequent molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the ligand-protein complex, helping to refine drug design. nih.govnih.gov

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This allows for the early identification and optimization of drug-like properties, increasing the likelihood of success in later stages of drug development.

Scalable Synthesis for Pre-clinical and Clinical Studies

The transition from laboratory-scale synthesis to large-scale production is a critical step in pharmaceutical development. nih.gov Developing a robust, cost-effective, and scalable synthesis for this compound is essential for its advancement into pre-clinical and clinical trials.

Future research in this area should address:

Gram-Scale Synthesis : Demonstrating the feasibility of the synthesis on a gram scale or larger is a key milestone. rsc.org This ensures that sufficient quantities of the compound can be produced for extensive biological evaluation.

Chiral Purity at Scale : Maintaining high enantiomeric purity during scale-up is crucial. nih.gov This may require the development of efficient crystallization or chromatographic separation methods that are applicable to industrial production.

Investigation of Patent Landscape for Novel Applications

A thorough understanding of the existing patent landscape is vital for identifying opportunities for innovation and securing intellectual property rights. biorxiv.org For this compound, this involves analyzing patents related to isoindolinone derivatives and their therapeutic uses.

Key aspects to investigate include:

Existing Patents : A comprehensive search of patent databases is needed to identify existing patents covering the synthesis and application of isoindolinone-based compounds. This includes patents for drugs like Lenalidomide and Pomalidomide, which contain the isoindolinone core. preprints.org

Freedom to Operate : Analysis of the patent landscape will help determine the "freedom to operate," i.e., whether the development and commercialization of this compound for a specific indication would infringe on existing patents.

Novel Applications and Formulations : By identifying gaps in the current patent landscape, researchers can target novel therapeutic applications or develop new formulations of this compound that could be patentable. For example, patents have been filed for isoindoline (B1297411) derivatives as allosteric EGFR inhibitors for cancer treatment, indicating a continued interest in this scaffold for new therapeutic strategies. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。